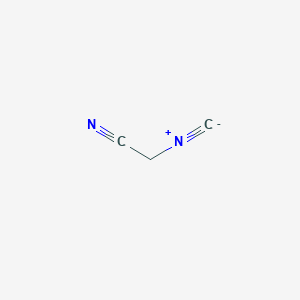
1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol
Übersicht
Beschreibung
1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with a methyl group at the 1-position and a hydroxyl group at the 6-position. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol can be synthesized through various methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The hydroxyl group can be introduced through subsequent functionalization reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Pictet-Spengler reactions followed by purification steps to isolate the desired product. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-pressure reactors and continuous flow systems .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different tetrahydroisoquinoline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinolines, which can have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol involves its interaction with various molecular targets and pathways:
Neuroprotection: The compound exhibits neuroprotective effects by inhibiting monoamine oxidase (MAO) and scavenging free radicals.
Dopamine Metabolism: It affects dopamine metabolism, which is crucial for its neuroprotective properties.
Glutamatergic System: The compound antagonizes the glutamatergic system, contributing to its neuroprotective effects.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroisoquinoline: Lacks the methyl and hydroxyl groups, resulting in different pharmacological properties.
6-Hydroxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the methyl group, leading to variations in biological activity.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the hydroxyl group, affecting its chemical reactivity and pharmacological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-10-3-2-9(12)6-8(10)4-5-11-7/h2-3,6-7,11-12H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTCKKHZWWAOHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C=C(C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439175 | |
| Record name | 6-Isoquinolinol, 1,2,3,4-tetrahydro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61562-93-4 | |
| Record name | 6-Isoquinolinol, 1,2,3,4-tetrahydro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-Fluoro-4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol](/img/structure/B3054612.png)





![Methyl 2-[(2-oxopropyl)sulfanyl]acetate](/img/structure/B3054625.png)

